molecular formula C9H9ClN2O3S B13323612 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride

3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride

Cat. No.: B13323612
M. Wt: 260.70 g/mol
InChI Key: HMLKEMDNMLJLFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride is a heterocyclic compound that contains an oxazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Hydrolysis: Water or aqueous base under mild conditions.

Major Products

    Substitution: Formation of sulfonamide or sulfonate esters.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Hydrolysis: Formation of sulfonic acid.

Scientific Research Applications

3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows it to modify the function of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile
  • 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde
  • 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid

Uniqueness

3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.

Properties

Molecular Formula

C9H9ClN2O3S

Molecular Weight

260.70 g/mol

IUPAC Name

3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride

InChI

InChI=1S/C9H9ClN2O3S/c1-5(2)8-7-3-6(16(10,13)14)4-11-9(7)15-12-8/h3-5H,1-2H3

InChI Key

HMLKEMDNMLJLFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC2=C1C=C(C=N2)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.